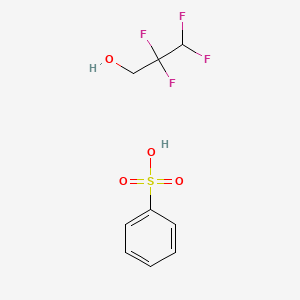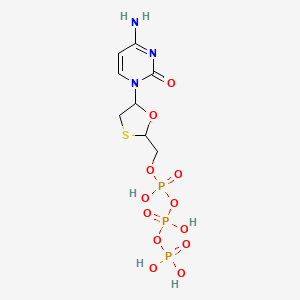
magnesium;ethoxyethane;diiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium;ethoxyethane;diiodide is an organomagnesium compound that belongs to the class of Grignard reagents. These compounds are widely used in organic synthesis due to their ability to form carbon-carbon bonds. This compound is particularly useful in various chemical reactions, making it a valuable reagent in both academic and industrial settings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Magnesium;ethoxyethane;diiodide can be synthesized through the reaction of magnesium metal with ethoxyethane (diethyl ether) and iodine. The reaction typically takes place in an anhydrous environment to prevent the hydrolysis of the Grignard reagent. The general reaction is as follows:
Mg+I2+C2H5OC2H5→Mg(C2H5OC2H5)I2
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where magnesium turnings are reacted with iodine in the presence of ethoxyethane. The reaction is carried out under controlled temperatures and an inert atmosphere to ensure the purity and yield of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Magnesium;ethoxyethane;diiodide undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes and ketones) to form alcohols.
Substitution Reactions: Can replace halides in organic compounds to form new carbon-carbon bonds.
Reduction Reactions: Reduces certain organic compounds, such as esters and nitriles, to alcohols and amines, respectively.
Common Reagents and Conditions
Solvents: Diethyl ether and tetrahydrofuran (THF) are commonly used solvents.
Reagents: Carbonyl compounds, halides, esters, and nitriles.
Conditions: Reactions are typically carried out at low temperatures to control the reactivity of the Grignard reagent.
Major Products Formed
Alcohols: From the reaction with aldehydes and ketones.
New Carbon-Carbon Bonds: From substitution reactions with halides.
Amines and Alcohols: From the reduction of nitriles and esters.
Applications De Recherche Scientifique
Magnesium;ethoxyethane;diiodide has a wide range of applications in scientific research:
Organic Synthesis: Used to form carbon-carbon bonds in the synthesis of complex organic molecules.
Pharmaceuticals: Plays a role in the synthesis of active pharmaceutical ingredients (APIs).
Material Science: Used in the preparation of polymers and other advanced materials.
Biological Studies: Employed in the modification of biomolecules for research purposes.
Mécanisme D'action
The mechanism of action of magnesium;ethoxyethane;diiodide involves the formation of a highly reactive nucleophilic species. This nucleophile can attack electrophilic centers in organic molecules, leading to the formation of new bonds. The magnesium atom in the compound coordinates with the oxygen atom of the ethoxyethane, stabilizing the reactive intermediate and facilitating the reaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
Magnesium Bromide Ethoxyethane: Similar in structure but uses bromine instead of iodine.
Magnesium Chloride Ethoxyethane: Uses chlorine instead of iodine.
Magnesium Fluoride Ethoxyethane: Uses fluorine instead of iodine.
Uniqueness
Magnesium;ethoxyethane;diiodide is unique due to its high reactivity and selectivity in forming carbon-carbon bonds. The presence of iodine makes it more reactive compared to its bromine, chlorine, and fluorine counterparts, allowing for a broader range of applications in organic synthesis.
Propriétés
IUPAC Name |
magnesium;ethoxyethane;diiodide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O.2HI.Mg/c1-3-5-4-2;;;/h3-4H2,1-2H3;2*1H;/q;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYBJAXPVYJCIAZ-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC.[Mg+2].[I-].[I-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10I2MgO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[3-(1,2-Diaminoethyl)phenoxy]ethan-1-ol](/img/structure/B12090889.png)

![2-([1-(Bromomethyl)cyclobutyl]methyl)thiophene](/img/structure/B12090907.png)

![(3-Benzyl-3-azabicyclo[3.2.0]heptan-6-yl)methanamine](/img/structure/B12090920.png)
![1-Benzopyrylium, 5-[[6-O-(2-carboxyacetyl)-beta-D-glucopyranosyl]oxy]-3-[[2-O-beta-D-glucopyranosyl-6-O-[(2E)-3-(4-hydroxyphenyl)-1-oxo-2-propen-1-yl]-beta-D-glucopyranosyl]oxy]-7-hydroxy-2-(4-hydroxyphenyl)-](/img/structure/B12090944.png)

![6-[4,5-Dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-5,7-dihydroxy-2-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one](/img/structure/B12090948.png)



